N-(5-amino-2-tert-butylphenyl)acetamide
Description
N-(5-amino-2-tert-butylphenyl)acetamide is a substituted aromatic compound that, while not extensively documented in publicly available literature, represents a confluence of chemical functionalities that are of profound interest to synthetic chemists. Its structure, featuring a phenylenediamine backbone modified with a tert-butyl group and an acetamido group, suggests a wide array of potential applications and research avenues.
Aromatic amides are a cornerstone of organic chemistry, with the amide bond being a fundamental linkage in countless natural and synthetic molecules. nih.govmasterorganicchemistry.com The chemistry of these compounds is rich and varied, encompassing a broad spectrum of reactions and applications. solubilityofthings.com The presence of the acetamido group (-NHCOCH₃) in this compound places it firmly within this class. The electronic properties of the aromatic ring are significantly influenced by the amide substituent, which can direct the regioselectivity of further chemical transformations. wikipedia.org
Anilino chemistry, the study of aniline (B41778) (the simplest aromatic amine) and its derivatives, provides another critical lens through which to view this compound. wikipedia.orggeeksforgeeks.org Aniline and its derivatives are versatile building blocks in the synthesis of a vast number of organic compounds, including dyes, pharmaceuticals, and polymers. researchgate.netbritannica.comimpactfactor.org The amino group (-NH₂) in this compound imparts basicity and nucleophilicity to the molecule, making it a reactive site for a variety of chemical reactions, such as diazotization and acylation. geeksforgeeks.org The interplay between the amino and acetamido groups on the same aromatic ring creates a unique electronic and steric environment that can be exploited in targeted synthetic strategies.
The true potential of this compound lies in its role as a versatile synthetic intermediate. The presence of two distinct amino functionalities—a primary amine and an acetamido group—with different reactivities allows for selective chemical modifications. For instance, the primary amino group can be selectively diazotized and converted into a wide range of other functional groups, while the less reactive acetamido group remains intact. geeksforgeeks.org
This differential reactivity makes the compound a valuable precursor for the synthesis of more complex molecules. It can serve as a scaffold upon which to build intricate molecular architectures for applications in medicinal chemistry, materials science, and agrochemicals. The substituted phenylenediamine core is a common motif in a variety of functional materials and biologically active compounds. cdnsciencepub.comacs.org
The synthesis of N-aryl acetamides can be achieved through various methods, including the chloroacetylation of the corresponding aryl amine or through metal-free coupling reactions. researchgate.netresearchgate.net A general approach to synthesizing this compound would likely involve the nitration of 2-tert-butylaniline, followed by reduction of the nitro group to an amino group, and subsequent acetylation of one of the amino groups. The selective acetylation could be a challenge due to the presence of two amino groups, requiring careful control of reaction conditions.
Table 1: Representative Physical Properties of Structurally Related Compounds
| Property | N-phenylacetamide (Acetanilide) | p-Phenylenediamine | 2-tert-Butylaniline |
| Molecular Formula | C₈H₉NO | C₆H₈N₂ | C₁₀H₁₅N |
| Molar Mass ( g/mol ) | 135.17 | 108.14 | 149.24 |
| Melting Point (°C) | 114.3 | 145-147 | -60 |
| Boiling Point (°C) | 304 | 267 | 208-210 |
| Appearance | White solid | White to purple solid | Colorless liquid |
Note: The data in this table is for structurally related compounds and is provided for illustrative purposes due to the limited availability of specific data for this compound.
Aromatic amine-containing acetamides are a class of compounds that have garnered significant attention in various fields of research. Their unique combination of functional groups makes them valuable in the development of new technologies and therapies.
In medicinal chemistry , these compounds are often explored as scaffolds for the development of new therapeutic agents. The aniline and acetamide (B32628) moieties can participate in hydrogen bonding and other non-covalent interactions with biological targets, making them attractive for drug design. researchgate.net For instance, tert-butylanilines are known intermediates in the synthesis of pharmaceuticals and pesticides. researchgate.netgoogle.comgoogle.com
In materials science , aromatic diamines are crucial building blocks for high-performance polymers such as polyamides and polyimides. nbinno.com These materials often exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and automotive industries. researchgate.netresearchgate.netcyberleninka.ru The specific substitution pattern of this compound could lead to polymers with tailored properties. The tert-butyl group, for example, could enhance solubility and processability of the resulting polymers.
Furthermore, substituted anilines and their derivatives are used in the synthesis of dyes and pigments. researchgate.netbritannica.com The chromophoric properties of these compounds can be tuned by altering the substituents on the aromatic ring. The amino and acetamido groups in this compound could be functionalized to create novel colorants.
Table 2: Potential Research Applications of Aromatic Amine-Containing Acetamides
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Synthesis of enzyme inhibitors or receptor antagonists | The scaffold can be functionalized to interact with specific biological targets. |
| Materials Science | Monomer for high-performance polymers | Aromatic diamine structure imparts thermal and mechanical stability to polymers. nbinno.comresearchgate.net |
| Agrochemicals | Precursor for herbicides or insecticides | Substituted anilines are common in agrochemical synthesis. researchgate.net |
| Dye Chemistry | Intermediate for azo dyes or other colorants | The aromatic amine can be diazotized to form chromophoric systems. geeksforgeeks.org |
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(5-amino-2-tert-butylphenyl)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-8(15)14-11-7-9(13)5-6-10(11)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
InChI Key |
LKCSFKSPICKOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)C(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 5 Amino 2 Tert Butylphenyl Acetamide
Established Synthetic Pathways and Chemical Transformations
While a specific, standardized synthesis for N-(5-amino-2-tert-butylphenyl)acetamide is not extensively documented in mainstream chemical literature, a plausible and effective multi-step synthetic route can be designed based on fundamental organic transformations. This approach relies on the strategic introduction of the functional groups onto the aromatic ring.
Multi-step Reaction Sequences for Aromatic Amination and Acylation
A logical retro-synthetic analysis suggests that the target molecule can be prepared from a suitably substituted aniline (B41778) precursor. A common strategy involves the protection of the amino group, followed by the introduction of other substituents, and concluding with the deprotection and final functionalization.
A potential synthetic pathway could commence with 4-tert-butylaniline (B146146). The synthesis would likely proceed through the following key steps:
Nitration: The initial step would involve the nitration of 4-tert-butylaniline to introduce a nitro group onto the aromatic ring. The directing effects of the amino and tert-butyl groups would need to be carefully considered to achieve the desired regioselectivity.
Protection of the Amino Group: To prevent unwanted side reactions during subsequent steps, the amino group would be protected, typically through acylation to form an acetamide (B32628).
Reduction of the Nitro Group: The nitro group is then reduced to an amino group. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method. researchgate.net
Acylation of the Newly Formed Amino Group: The final step would be the acylation of the newly introduced amino group to yield this compound.
An alternative approach, drawing inspiration from the synthesis of structurally similar compounds like 2,4-di-tert-butyl-5-aminophenol, involves starting with a different precursor. google.comgoogle.com This method would entail:
Acetylation of a Substituted Aniline: Beginning with an appropriately substituted aniline, the amino group is first protected via acetylation.
Friedel-Crafts Alkylation: A Friedel-Crafts alkylation reaction is then carried out to introduce the tert-butyl group onto the aromatic ring. The conditions for this reaction would need to be carefully controlled to ensure the correct positioning of the bulky tert-butyl group.
Nitration and Reduction: Subsequent nitration and reduction steps would follow to introduce the second amino group at the desired position.
Regioselective Functionalization Approaches for Substituted Phenyl Rings
The success of any multi-step synthesis of this compound hinges on the ability to control the position of the incoming substituents on the phenyl ring. The regioselectivity of electrophilic aromatic substitution reactions is governed by the electronic and steric effects of the substituents already present on the ring.
In the context of synthesizing this compound, the interplay between the directing effects of the amino (or acetamido) and tert-butyl groups is crucial. The amino and acetamido groups are ortho-, para-directing and activating, while the tert-butyl group is also ortho-, para-directing but with a significant steric hindrance that can influence the position of substitution.
Interactive Data Table: Directing Effects of Substituents
| Substituent | Electronic Effect | Directing Effect | Steric Hindrance |
| -NH₂ (Amino) | Activating | Ortho, Para | Low |
| -NHCOCH₃ (Acetamido) | Activating | Ortho, Para | Moderate |
| -C(CH₃)₃ (tert-Butyl) | Activating | Ortho, Para | High |
By carefully choosing the sequence of reactions, chemists can exploit these directing effects to achieve the desired substitution pattern. For instance, introducing the nitro group at a specific stage of the synthesis can be controlled by whether the amino group is free or protected as an acetamide, as the latter has a different activating strength and steric profile.
Modern and Sustainable Synthetic Strategies
Green Chemistry Principles in Aminophenyl Acetamide Synthesis
The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. unibo.it In the synthesis of this compound, several green chemistry principles can be applied:
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry.
Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste and improve reaction efficiency.
An eco-friendly procedure for the acylation of amines has been developed that is catalyst-free, highlighting a move towards simpler and greener methods. orientjchem.org
Catalytic Methodologies for Bond Formation and Functional Group Interconversion
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. For the synthesis of this compound, several catalytic methods could be employed:
Catalytic Amination: Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of carbon-nitrogen bonds. acs.org These methods could be adapted for the introduction of the amino group onto the tert-butylphenyl scaffold.
Greener Friedel-Crafts Acylation: Traditional Friedel-Crafts acylation reactions often use stoichiometric amounts of Lewis acids, leading to significant waste. The development of catalytic and more sustainable Friedel-Crafts acylation methods, for example using methanesulfonic anhydride (B1165640), offers a greener alternative. organic-chemistry.orgacs.orgresearchgate.net
Catalytic Reduction: The reduction of the nitro group can be efficiently achieved using catalytic hydrogenation with catalysts such as palladium on carbon, which is a clean and highly effective method.
Recent research has also explored the synthesis of acetamides from CO₂, methanol, H₂, and amines using a Rh catalyst, presenting a novel and sustainable route. rsc.org
Flow Chemistry Applications in Reaction Optimization
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch methods. neuroquantology.comnih.gov The application of flow chemistry to the synthesis of this compound could lead to significant improvements in several areas:
Enhanced Safety: Many reactions, such as nitrations, are highly exothermic and can be hazardous to perform on a large scale in batch reactors. Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer and precise temperature control, making these reactions safer to conduct.
Improved Efficiency and Selectivity: The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and improved selectivity.
Scalability: Scaling up a reaction in a flow system is often more straightforward than in a batch process, as it typically involves running the reactor for a longer period rather than using a larger vessel.
The integration of flow chemistry with other modern synthetic techniques, such as photochemistry and electrochemistry, opens up new possibilities for the efficient and sustainable synthesis of complex molecules like this compound. acs.orgnih.gov
Retrosynthetic Analysis and Strategic Design
The strategic design for the synthesis of this compound involves a retrosynthetic analysis that deconstructs the target molecule into simpler, commercially available starting materials. This process identifies key bond disconnections and the corresponding synthetic transformations required to form them in a forward synthesis.
Disconnection Approaches for Carbon-Nitrogen and Carbon-Carbon Bonds
The retrosynthetic analysis of this compound identifies several key bonds for disconnection. The primary disconnections are the amide carbon-nitrogen (C-N) bond, the aromatic carbon-nitrogen (C-N) bond of the amino group, and the aromatic carbon-carbon (C-C) bond of the tert-butyl group.
Carbon-Nitrogen (C-N) Bond Disconnections:
A logical primary disconnection is the amide bond. This C-N bond can be retrosynthetically cleaved via a functional group interconversion (FGI), leading to a substituted aniline and an acetylating agent. This is a standard and reliable transformation in synthetic organic chemistry.
Further disconnection involves the amino group on the aromatic ring. A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. Therefore, a C-N bond disconnection of the amino group leads back to a nitro-substituted precursor. This approach is advantageous as the nitro group is a strong deactivating and meta-directing group, which can influence the regioselectivity of earlier synthetic steps. The reduction of a nitro group to an amine is a high-yielding and well-established reaction. masterorganicchemistry.com
Carbon-Carbon (C-C) Bond Disconnection:
The bond between the tert-butyl group and the benzene (B151609) ring is another key disconnection point. This C-C bond can be formed through a Friedel-Crafts alkylation reaction. cerritos.edu This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkyl halide or alkene in the presence of a Lewis acid catalyst. The tert-butyl group is a bulky substituent, and its introduction can be influenced by steric hindrance, which can be exploited to control the regioselectivity of the alkylation.
A plausible retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic analysis of this compound.Identification of Key Precursors and Building Blocks
Based on the disconnection approaches, the key precursors and building blocks for the synthesis of this compound can be identified.
The immediate precursor, following the amide bond disconnection, is 4-tert-butyl-3-aminophenylamine . However, a more practical approach considering the directing effects of the substituents involves the reduction of a nitro group. This leads to N-(5-nitro-2-tert-butylphenyl)acetamide as a key intermediate.
The synthesis of N-(5-nitro-2-tert-butylphenyl)acetamide can be envisioned from 5-tert-butyl-2-nitroaniline . The acetylation of this aniline derivative would yield the desired acetamide. This is a straightforward reaction, typically carried out using acetic anhydride or acetyl chloride.
The precursor, 5-tert-butyl-2-nitroaniline, can be retrosynthetically derived from a simpler aromatic compound. One potential starting material is 4-tert-butylaniline . Nitration of 4-tert-butylaniline would need to be carefully controlled to achieve the desired 2-nitro isomer. However, a more common strategy involves the nitration of an acetanilide (B955) derivative to control the regioselectivity and protect the amino group.
Therefore, a more refined retrosynthetic pathway would start with acetanilide . Friedel-Crafts tert-butylation of acetanilide would introduce the tert-butyl group. The acetamido group is an ortho-, para-director, and due to steric hindrance from the bulky tert-butyl group, the para-substituted product, N-(4-tert-butylphenyl)acetamide , would be the major product. Subsequent nitration of N-(4-tert-butylphenyl)acetamide would be directed by the activating acetamido and tert-butyl groups to the position ortho to the acetamido group and meta to the tert-butyl group, yielding N-(2-nitro-4-tert-butylphenyl)acetamide . Isomeric separation might be necessary. An alternative is to start with a pre-functionalized benzene ring to ensure the correct substitution pattern.
A more direct and regioselective route would start from 2-chloro-4-nitroaniline . The tert-butyl group can be introduced via a Friedel-Crafts alkylation, followed by reduction of the nitro group and acetylation.
The key precursors identified through this retrosynthetic analysis are summarized in the table below.
| Precursor/Building Block | Role in Synthesis |
| Acetanilide | Starting material for Friedel-Crafts tert-butylation |
| tert-Butyl chloride | Alkylating agent in Friedel-Crafts reaction |
| N-(4-tert-butylphenyl)acetamide | Intermediate after tert-butylation |
| Nitrating mixture (HNO₃/H₂SO₄) | Reagent for the introduction of the nitro group |
| N-(5-nitro-2-tert-butylphenyl)acetamide | Key intermediate before reduction |
| Reducing agent (e.g., Fe/HCl, H₂/Pd) | For the reduction of the nitro group to an amino group |
| Acetic anhydride/Acetyl chloride | Acetylating agent for the formation of the amide bond |
Mechanistic Investigations of N 5 Amino 2 Tert Butylphenyl Acetamide Formation and Reactions
Elucidation of Reaction Pathways and Transition States
The synthesis of N-(5-amino-2-tert-butylphenyl)acetamide likely proceeds through the nucleophilic attack of an amino group on an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The reaction pathway would involve the formation of a tetrahedral intermediate. The transition state leading to this intermediate is a critical point in the reaction coordinate, determining the reaction rate. The subsequent collapse of the tetrahedral intermediate to form the amide product and a leaving group is typically a rapid process.
Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for elucidating such reaction pathways and characterizing the geometry and energy of transition states. However, specific DFT studies on the formation of this compound have not been identified.
Kinetic and Thermodynamic Aspects of Amide and Amine Transformations
The kinetics of the acylation reaction would be influenced by several factors, including the concentration of the reactants, the temperature, and the presence of a catalyst. A generalized rate law for such a reaction could be proposed, but experimental data would be required to determine the specific rate constants and reaction orders.
Thermodynamically, the formation of the amide bond is generally an exergonic process, favored by the stability of the resulting amide resonance. The equilibrium position of the reaction can be influenced by the reaction conditions.
Table 1: Hypothetical Kinetic Parameters for the Formation of this compound
| Parameter | Hypothetical Value | Description |
| Rate Constant (k) | Variable | Dependent on temperature and catalyst. |
| Activation Energy (Ea) | Moderate | Expected for nucleophilic acyl substitution. |
| Pre-exponential Factor (A) | Typical for bimolecular reactions | Reflects the frequency of effective collisions. |
This table is illustrative and not based on experimental data for the specific compound.
Role of Catalysis and Solvent Effects in Reaction Selectivity
The acylation of an aniline (B41778) derivative can be catalyzed by both acids and bases. Acid catalysis proceeds by protonating the carbonyl oxygen of the acylating agent, rendering it more electrophilic. Base catalysis, on the other hand, typically involves the deprotonation of the amine nucleophile, increasing its nucleophilicity.
The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are often employed for such reactions as they can solvate the charged intermediates and transition states, thereby stabilizing them and accelerating the reaction. Protic solvents could potentially interfere by solvating the amine nucleophile through hydrogen bonding, reducing its reactivity. nih.gov
Table 2: Potential Solvents and Catalysts for the Synthesis of this compound
| Solvent | Catalyst | Expected Effect on Reaction |
| Acetonitrile | Pyridine (base) | Promotes reaction by activating the amine. |
| Tetrahydrofuran (THF) | Sulfuric Acid (acid) | Promotes reaction by activating the acylating agent. |
| Dichloromethane (DCM) | None | Slower reaction rate expected. |
This table represents common conditions for similar reactions and is not based on specific studies of the target compound.
Computational and Theoretical Studies on N 5 Amino 2 Tert Butylphenyl Acetamide
Electronic Structure and Bonding Analysis (e.g., DFT, Ab Initio Calculations)
Density Functional Theory (DFT) and ab initio calculations are powerful tools used to investigate the electronic properties of molecules. For a compound like N-(5-amino-2-tert-butylphenyl)acetamide, these methods would typically be employed to calculate optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and various electronic parameters. Such calculations on analogous molecules have been used to understand their stability and reactivity. nih.govmdpi.com For instance, the energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of Aromatic Amides
Aromatic amides can adopt different conformations due to rotation around single bonds. Conformational analysis helps identify the most stable structures (lowest energy conformers). Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, including flexibility and interactions with its environment. These studies are crucial for understanding how the molecule might interact with biological targets.
Prediction of Reactivity Patterns and Regioselectivity
Computational methods can predict where a molecule is most likely to react. Reactivity descriptors, often derived from DFT calculations, such as Fukui functions and dual descriptors, can identify electrophilic and nucleophilic sites within the molecule. This information is valuable for predicting the outcomes of chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. researchgate.netresearchgate.net It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In a typical MEP map, red colors indicate regions of negative electrostatic potential (prone to electrophilic attack), while blue colors represent areas of positive potential (prone to nucleophilic attack). researchgate.netresearchgate.net This visual tool is instrumental in predicting intermolecular interactions and reactive sites. nih.gov
While these computational approaches are standard for characterizing new compounds, the specific data and detailed research findings for this compound are not present in the surveyed scientific literature. Therefore, no specific data tables or detailed findings for this compound can be provided at this time.
In-Depth Article on the Chemical Reactivity of this compound Cannot Be Generated
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient available information to generate a thorough and scientifically accurate article focusing solely on the derivatization and functionalization of the chemical compound “this compound” as per the provided outline.
While general methodologies for these types of chemical transformations on substituted anilines and related aromatic compounds are well-documented in the field of organic chemistry, the user's strict requirement to focus exclusively on "this compound" prevents the use of analogous examples from other molecules. To do so would be scientifically speculative and would violate the core instruction not to introduce information that falls outside the explicit scope.
The absence of specific literature detailing the reactivity of this scaffold suggests that either this compound has not been extensively studied as a synthetic intermediate, or such research is not available in the public domain accessible through standard search methodologies. Therefore, the creation of an authoritative and detailed article as requested is not possible at this time.
Derivatization and Functionalization of the N 5 Amino 2 Tert Butylphenyl Acetamide Scaffold
Aromatic Ring Functionalization
Electrophilic Aromatic Substitution Patterns
The phenyl ring of N-(5-amino-2-tert-butylphenyl)acetamide possesses three substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS). The directing effects of these groups—amino, acetamido, and tert-butyl—are crucial in predicting the outcome of reactions such as halogenation, nitration, and Friedel-Crafts acylation.
Amino Group (-NH₂ at C5): This is a powerful activating group and directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions.
Acetamido Group (-NHCOCH₃ at C1): This is a moderately activating ortho, para-director, pointing to positions C2, C4, and C6.
Tert-Butyl Group (-C(CH₃)₃ at C2): A weakly activating ortho, para-director that also exerts significant steric hindrance, which can obstruct reactions at the adjacent C1 and C3 positions.
The cumulative effect of these substituents strongly favors electrophilic attack at the C4 and C6 positions. Both the amino and acetamido groups direct to these positions, making them electronically enriched. The C2 position is electronically favored by both nitrogen-containing groups but is sterically blocked by the bulky tert-butyl group. The C3 position is sterically hindered and not electronically activated.
Therefore, monosubstitution is predicted to occur predominantly at the C4 and C6 positions. The steric bulk of the tert-butyl group adjacent to C6 might lead to a preference for substitution at the C4 position, which is ortho to the strongly activating amino group and para to the acetamido group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| C3 | Neutral | High (from t-Bu at C2) | Very Low |
| C4 | Highly Activated (ortho to -NH₂, para to -NHAc) | Low | High (Major Product) |
| C6 | Highly Activated (ortho to -NH₂ and -NHAc) | Moderate (from t-Bu at C2) | High (Possible Minor Product) |
Metal-Catalyzed Cross-Coupling Reactions at Ortho/Meta/Para Positions
The this compound scaffold is not directly suitable for cross-coupling reactions as it lacks a requisite leaving group (e.g., halide or triflate). However, it serves as an excellent precursor to derivatives that can readily participate in such transformations. The primary strategy involves the regioselective installation of a halogen at the C4 or C6 positions via electrophilic halogenation (e.g., using N-bromosuccinimide or N-iodosuccinimide).
Once a halogenated derivative, such as N-(4-bromo-5-amino-2-tert-butylphenyl)acetamide, is synthesized, it can undergo a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.
Potential Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction of the aryl halide derivative with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: Coupling of the aryl halide with an amine to form a new C-N bond, allowing for the synthesis of more complex diamine or triamine structures.
Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene, introducing vinyl functionality.
Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.
The position of the coupling reaction is predetermined by the initial halogenation step, primarily occurring at C4 or C6.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on Halogenated Scaffold
| Reaction Name | Coupling Partner | Bond Formed | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Aryl-R | Synthesis of biaryl compounds |
| Buchwald-Hartwig | R₂NH | Aryl-NR₂ | Elaboration of aromatic amine structures |
| Heck-Mizoroki | Alkene | Aryl-Vinyl | Introduction of unsaturated side chains |
| Sonogashira | Alkyne | Aryl-Alkynyl | Synthesis of aryl alkynes |
Stereochemical Control in Derivatization and Scaffold Construction
The parent molecule, this compound, is achiral. Therefore, achieving stereochemical control requires the introduction of chirality during its derivatization or its use as a building block in a larger chiral structure.
Strategies for introducing stereocenters include:
Asymmetric Synthesis: A prochiral functional group introduced onto the scaffold can be modified using a chiral catalyst or reagent. For example, if a ketone were installed via Friedel-Crafts acylation, it could be asymmetrically reduced to a chiral alcohol using established methods like Noyori hydrogenation.
Use of Chiral Auxiliaries: One of the amino groups on the scaffold could be reacted with a chiral auxiliary. This auxiliary would direct the stereochemical outcome of a subsequent reaction on a different part of the molecule, after which the auxiliary could be removed.
Diastereoselective Reactions: If a chiral center is already present in a reactant being coupled to the scaffold (e.g., in a Suzuki or Buchwald-Hartwig reaction), the existing stereocenter can influence the formation of new stereocenters.
Atropisomerism: Due to the steric bulk of the tert-butyl group, it is conceivable that significant steric hindrance upon derivatization at the C6 position could lead to restricted bond rotation, potentially creating stable atropisomers if a sufficiently bulky group is introduced. This would impart axial chirality to the molecule.
Recent advances in asymmetric synthesis often utilize chiral sulfinylamines as intermediates to control the stereoselective addition of nucleophiles to imines. nuph.edu.ua A similar strategy could be envisioned where one of the amino groups of the scaffold is converted into a chiral N-sulfinylimine, which would then direct the diastereoselective addition of a nucleophile to generate an enantiomerically enriched amine derivative. nuph.edu.ua
Applications of N 5 Amino 2 Tert Butylphenyl Acetamide As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Advanced Organic Scaffolds
There is no available research detailing the use of N-(5-amino-2-tert-butylphenyl)acetamide as a specific precursor for the synthesis of advanced or complex organic scaffolds.
Role in the Construction of Heterocyclic Compound Libraries
No specific studies have been identified that describe the role of this compound in the construction of heterocyclic compound libraries. Its diamino functionality, accessible after hydrolysis of the amide, could theoretically be used to form various heterocyclic rings such as benzimidazoles or quinoxalines, but concrete examples are not published.
Development of Specialized Ligands and Catalysts
There is no documented use of this compound in the development of specialized ligands for metal catalysts or as a catalyst component itself.
Integration into Polymeric Structures or Materials Science Research (excluding biomedical materials)
Advanced Spectroscopic and Structural Elucidation of N 5 Amino 2 Tert Butylphenyl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, 2D-NMR)
A comprehensive analysis of N-(5-amino-2-tert-butylphenyl)acetamide using ¹H, ¹³C, and various 2D-NMR techniques would be essential for confirming its molecular structure. However, specific experimental data from published studies are not available.
Theoretically, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the amide (NH) proton, the acetyl (CH₃) protons, and the tert-butyl protons. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the aromatic protons would confirm the substitution pattern on the phenyl ring. The integration of these signals would correspond to the number of protons in each chemical environment.
The ¹³C NMR spectrum would provide information on the number of unique carbon environments. Distinct signals would be anticipated for the carbonyl carbon of the acetamide (B32628) group, the carbons of the tert-butyl group, and the carbons of the substituted phenyl ring. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.
2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in establishing connectivity between protons and carbons, further solidifying the structural assignment. For instance, COSY would reveal couplings between adjacent protons, while HSQC would correlate proton signals with their directly attached carbon atoms.
Without access to experimental data from peer-reviewed sources, a detailed data table and in-depth discussion of the NMR spectroscopic features of this compound cannot be provided.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would be used to verify its molecular formula, C₁₂H₁₈N₂O.
In a typical HRMS experiment, the compound would be ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺) would be measured with high accuracy. The experimentally determined exact mass would then be compared to the theoretically calculated mass for the proposed molecular formula. A close match, typically within a few parts per million (ppm), would provide strong evidence for the correct elemental composition.
However, as with the NMR data, specific HRMS data for this compound from scholarly sources is not available. Therefore, a data table comparing theoretical and experimental mass cannot be generated.
Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would be expected to show characteristic absorption or scattering bands corresponding to the various functional groups.
Key expected vibrational frequencies include:
N-H stretching vibrations for the primary amine (NH₂) and the secondary amide (N-H) groups, typically in the range of 3500-3200 cm⁻¹.
C=O stretching vibration of the amide group (Amide I band), usually a strong band around 1680-1630 cm⁻¹.
N-H bending vibration of the amide group (Amide II band), typically found near 1550 cm⁻¹.
C-H stretching vibrations for the aromatic ring and the aliphatic (tert-butyl and acetyl) groups, generally in the 3100-2850 cm⁻¹ region.
C=C stretching vibrations within the aromatic ring, appearing in the 1600-1450 cm⁻¹ region.
A comparative analysis of the IR and Raman spectra would provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other.
Despite the theoretical expectations, the absence of published experimental IR and Raman spectra for this compound prevents the creation of a data table with specific band assignments and a detailed discussion of its vibrational properties.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
